3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Description
Properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-6-12-9(3-1)7-11-10(12)8-4-5-8/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMXSGRSOQMNTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CN=C2C3CC3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization to form the imidazo[1,5-a]pyridine ring system . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups attached to the imidazo[1,5-a]pyridine core.
Scientific Research Applications
Medicinal Chemistry
1. Antifungal Activity
Research has demonstrated that derivatives of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine exhibit significant antifungal properties. A study highlighted the electrochemical synthesis of 1-cyano-imidazo[1,5-a]pyridines that showed better antifungal activity against pathogens such as Venturia inaequalis, Rhizoctonia solani, and Bipolaris sorokiniana compared to the commercial fungicide triadimefon. This suggests that compounds within this class could serve as promising alternatives in agricultural settings for crop protection .
2. Drug Discovery
The compound's structural features make it a valuable scaffold in drug discovery. The imidazo[1,5-a]pyridine framework is known for its ability to interact with biological targets effectively. The N-heterocyclic nature of these compounds allows them to serve as probes in medicinal chemistry, facilitating the development of new therapeutic agents . Additionally, compounds derived from this structure have been explored for their potential as anti-cancer agents due to their ability to inhibit specific kinases involved in tumor progression.
Synthesis Techniques
1. One-Pot Synthesis Methods
Recent advancements in synthetic methodologies have streamlined the production of imidazo[1,5-a]pyridine derivatives. For instance, an iodine-mediated one-pot synthesis has been developed to create various analogs efficiently. This method not only simplifies the synthetic route but also enhances yield and purity .
2. Electrochemical Synthesis
Electrochemical methods have gained traction for synthesizing imidazo[1,5-a]pyridines due to their environmentally friendly nature and efficiency. The use of ammonium thiocyanate as both an electrolyte and cyanating agent has shown promising results in generating high yields of desired products .
Agricultural Applications
1. Fungicides
The antifungal properties of this compound derivatives position them as potential candidates for developing new fungicides. Their effectiveness against various fungal pathogens suggests they could play a crucial role in integrated pest management strategies .
Case Studies
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Diversity and Molecular Features
The imidazo[1,5-a]pyridine scaffold accommodates diverse substituents, significantly altering physicochemical and biological properties. Key analogs include:
Key Observations :
- Cyclopropyl vs.
- Halogenation Effects : Brominated analogs (e.g., 1-bromo-) serve as versatile intermediates in Suzuki-Miyaura cross-coupling reactions, whereas the target compound’s cyclopropyl group may limit such reactivity .
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 3w) exhibit enhanced electrophilicity, contrasting with the cyclopropyl group’s moderate electron-withdrawing effect .
Physicochemical Properties
- Purity and Stability : Analogs like 3u (91% purity) and 3w (82% purity) highlight variability in synthetic yields, influenced by substituent complexity. The cyclopropyl group’s compact size may favor higher synthetic efficiency .
- Solubility : Carboxylic acid derivatives (e.g., 3-phenyl-7-carboxylic acid hydrochloride) exhibit improved aqueous solubility compared to hydrophobic substituents like cyclopropyl or bromo .
Biological Activity
3-Cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13N2
- Molecular Weight : 161.23 g/mol
- CAS Number : 1522264-34-1
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The imidazo[1,5-a]pyridine core allows the compound to engage in hydrogen bonding and π-π interactions with target proteins or nucleic acids. This can lead to modulation of enzymatic activity or inhibition of specific signaling pathways.
Anticancer Activity
Research indicates that compounds in the imidazo[1,5-a]pyridine class exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Properties
Studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Preliminary tests indicated effectiveness against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : Some derivatives have shown promise against common fungal pathogens.
Case Studies and Research Findings
- Anticancer Efficacy :
- Mechanistic Insights :
-
Antimicrobial Studies :
- A recent investigation into the antimicrobial properties revealed that certain derivatives could inhibit bacterial growth by disrupting cell membrane integrity .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the optimal synthetic routes for 3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine?
The synthesis typically involves cyclization of α,β-unsaturated carbonyl compounds with aminopyridine derivatives under basic or acidic conditions. Key steps include:
- Cyclopropane introduction : Cyclopropyl groups are added via alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to the imidazo[1,5-a]pyridine core .
- Reaction optimization : Temperature (80–120°C), solvent selection (ethanol, acetonitrile), and catalysts (e.g., MoO₂Cl₂(dmf)₂ for microwave-assisted synthesis) significantly impact yield and purity .
- Scalability : Lab-scale methods use batch reactors, while industrial approaches employ continuous flow systems for reproducibility .
Q. How is the structural identity and purity of this compound validated?
Methodological validation includes:
- Spectroscopic analysis : ¹H/¹³C NMR for confirming substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) and FT-IR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Chromatography : HPLC (C18 columns, acetonitrile/water mobile phase) and GC-MS for purity assessment (>95%) .
- X-ray crystallography : Resolves stereochemistry and ring conformations .
Q. What are the primary biological activities reported for this compound?
The imidazo[1,5-a]pyridine core exhibits:
- Enzyme inhibition : Potency against kinases (IC₅₀ ~10–100 nM) and microbial enzymes (e.g., bacterial dihydrofolate reductase) .
- Anticancer activity : Apoptosis induction in leukemia cell lines (e.g., HL-60, IC₅₀ = 2.5 µM) via caspase-3 activation .
- SAR insights : The cyclopropyl group enhances metabolic stability and membrane permeability compared to alkyl chains .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
Advanced SAR strategies include:
- Substituent variation : Synthesizing analogs with methyl, bromo, or carboxylate groups to assess impacts on bioactivity .
- 3D-QSAR modeling : Using CoMFA/CoMSIA to correlate steric/electronic properties with inhibitory potency .
- Crystallographic studies : Resolving ligand-target complexes (e.g., kinase binding pockets) to identify critical interactions .
Q. What experimental strategies mitigate side reactions during synthesis?
Common issues and solutions:
- Incomplete cyclization : Optimize reaction time (4–8 hrs) and use microwave irradiation to accelerate kinetics .
- Byproduct formation : Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
- Purification challenges : Use silica gel chromatography (hexane/EtOAc gradients) or recrystallization (ethanol/water) .
Q. How can computational methods predict the compound’s reactivity and target interactions?
Computational tools include:
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against Protein Data Bank (PDB) targets (e.g., EGFR kinase) to prioritize in vitro testing .
- ADMET prediction : Software like SwissADME evaluates solubility (LogP ~2.5) and cytochrome P450 interactions .
Q. How should researchers address contradictory bioactivity data across studies?
Resolve discrepancies via:
- Assay standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and endpoint measurements (e.g., MTT vs. ATP luminescence) .
- Metabolic stability testing : Compare hepatic microsome half-lives (e.g., human vs. murine) to explain species-specific effects .
- Structural analogs : Test derivatives (e.g., 3-bromo or 3-carboxylate) to isolate substituent-specific effects .
Q. What are the key differences between lab-scale and industrial synthesis?
Industrial methods emphasize:
- Flow chemistry : Continuous reactors reduce batch-to-batch variability and improve safety for exothermic reactions .
- Automation : In-line PAT (Process Analytical Technology) monitors reaction progress via real-time IR/NMR .
- Green chemistry : Solvent recycling (e.g., ethanol) and catalytic systems (e.g., Pd/C for hydrogenation) minimize waste .
Q. What recent advancements in synthetic methodologies apply to this compound?
Cutting-edge techniques include:
- Transannulation reactions : Build the imidazo[1,5-a]pyridine core from alkynes and nitriles using Rh catalysts .
- Photoredox catalysis : Enable C–H functionalization for late-stage cyclopropane introduction .
- Multicomponent reactions : One-pot assembly of the core and substituents (e.g., Ugi reaction) .
Q. How can stability issues in biological assays be managed?
Stability protocols involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
